

Advanced Spectroscopic Characterization of -Dichloropropionitrile: A Comparative Analytical Guide

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Compound of Interest

Compound Name:	2,2-dichloropropanenitrile
CAS No.:	594-40-1
Cat. No.:	B6147265

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Executive Summary & Chemical Context

-Dichloropropionitrile (2,2-Dichloropropionitrile; CAS: 594-40-1) is a critical halogenated aliphatic nitrile often encountered as a disinfection byproduct (DBP) in chloraminated water systems or as a reactive intermediate in the synthesis of agrochemicals (e.g., triazine herbicides).

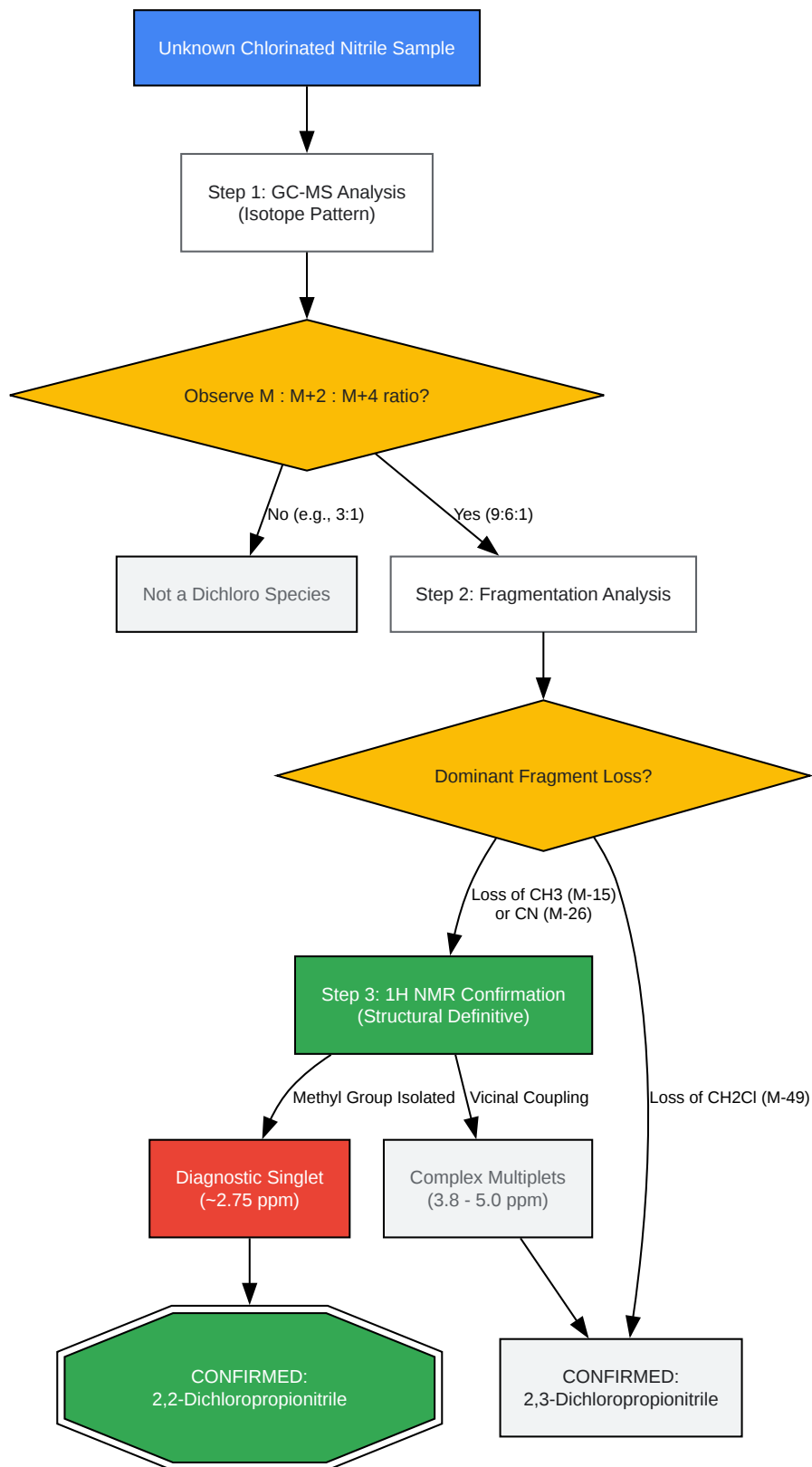
For drug development and environmental monitoring professionals, the primary analytical challenge lies in distinguishing this gem-dichloro isomer from its vic-dichloro analog, 2,3-dichloropropionitrile (CAS: 2601-89-0). While both share the formula

and identical molecular weights (123.96 g/mol), their chemical reactivity and toxicological profiles differ significantly.

This guide provides a definitive spectroscopic framework to resolve these isomers using NMR, Mass Spectrometry, and Vibrational Spectroscopy.

Strategic Identification Workflow

The following decision tree outlines the logical progression for identifying 2,2-dichloropropionitrile in a complex matrix.



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Figure 1: Analytical decision matrix for distinguishing gem-dichloro and vic-dichloro propionitrile isomers.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (

¹H NMR)

NMR is the "gold standard" for differentiating these isomers because the gem-dichloro motif isolates the methyl protons from spin-spin coupling.

Feature	-Dichloropropionitrile (Target)	2,3-Dichloropropionitrile (Alternative)	Mechanistic Explanation
Structure			The 2,2-isomer has no protons on the -carbon.
Signal Multiplicity	Singlet (s)	Multiplets (dd/m)	In 2,2-DCPN, the methyl group has no adjacent neighbors (), resulting in a sharp singlet. 2,3-DCPN shows complex coupling between and .
Chemical Shift ()	2.75 ppm	3.80 - 5.00 ppm	The 2,2-methyl is shielded relative to the methine/methylene protons of the 2,3-isomer, which are directly attached to electron-withdrawing chlorines.
Integration	3H (Methyl)	2H () : 1H ()	Integral ratio confirms the number of protons in each environment.

Protocol Note: Use

as the solvent. Avoid DMSO-

if the sample is unstable or reactive, as nucleophilic attack by the solvent is possible over long acquisition times.

B. Mass Spectrometry (GC-MS)

While both isomers display the characteristic

isotope pattern, their fragmentation pathways diverge due to the stability of the resulting carbocations.

- Isotope Signature: Both compounds show a Molecular Ion () cluster at m/z 123, 125, and 127 with relative intensities of approximately 100 : 65 : 10 (9:6:1), characteristic of two chlorine atoms.
- Fragmentation Logic:
 - 2,2-DCPN: Tends to lose the methyl group (, mass 15) to form the stabilized cation , or lose the cyano group (, mass 26).
 - 2,3-DCPN: Favors the loss of the chloromethyl group (, mass 49) via -cleavage, leaving a cation at m/z ~74.

C. Vibrational Spectroscopy (IR)

- Nitrile Stretch (): The presence of two -chlorines in 2,2-DCPN exerts a strong inductive effect, typically shifting the nitrile absorption band slightly compared to the mono- -chloro or -chloro analogs.

- Fingerprint Region: 2,2-DCPN exhibits symmetric and asymmetric

stretching vibrations (approx. 600–800 cm

) that appear as a distinct doublet, unlike the single C-Cl bands seen in monochlorinated variants.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

- Objective: Prevent hydrolysis of the nitrile group and ensure spectral clarity.
- Reagents: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane).
- Procedure:
 - Selection: Use high-quality 5mm NMR tubes.
 - Dissolution: Dissolve ~10 mg of the analyte in 0.6 mL of

.
 - Filtration: If the sample contains suspended solids (common in reaction mixtures), filter through a small plug of glass wool directly into the NMR tube.
 - Acquisition: Run a standard proton sequence (16 scans, 1-second relaxation delay).
 - Analysis: Phase the spectrum manually. Look for the diagnostic singlet at 2.75 ppm. If a triplet is observed at ~1.3 ppm, the sample contains unreacted propionitrile.

Protocol 2: GC-MS Identification Parameters

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Temperature Program:

- Initial: 40°C (hold 2 min) - ensures retention of volatiles.
- Ramp: 10°C/min to 150°C.
- Final: 250°C (burn out).
- Elution Order: On non-polar columns, 2,2-dichloropropionitrile (more globular, typically lower boiling point) is expected to elute before the more polar 2,3-dichloropropionitrile (BP ~164°C). Note: Always verify with an analytical standard if available.

References

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